2-BROMOPHENOXATHIINE
Description
2-BROMOPHENOXATHIINE is an organic compound with the molecular formula C12H7BrOS It is a brominated derivative of phenoxathiine, a sulfur-containing heterocyclic compound
Properties
IUPAC Name |
2-bromophenoxathiine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrOS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBJXEZKWFYIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600268 | |
| Record name | 2-Bromophenoxathiine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10230-35-0 | |
| Record name | 2-Bromophenoxathiine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-BROMOPHENOXATHIINE can be synthesized through several methods. One common approach involves the bromination of phenoxathiine using bromine or other brominating agents under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position on the phenoxathiine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-BROMOPHENOXATHIINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the phenoxathiine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used in oxidation reactions, often in the presence of a catalyst or under acidic conditions.
Major Products:
Substitution Reactions: Products include various substituted phenoxathiine derivatives, depending on the nucleophile used.
Oxidation Reactions: Major products include sulfoxides and sulfones, which can be further functionalized for various applications.
Scientific Research Applications
2-BROMOPHENOXATHIINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-BROMOPHENOXATHIINE and its derivatives depends on the specific application and target. In biological systems, the compound may interact with cellular proteins and enzymes, leading to various biochemical effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Comparison with Similar Compounds
Phenoxathiine: The parent compound, which lacks the bromine substituent.
2-Chlorophenoxathiine: A chlorinated derivative with similar chemical properties.
2-Fluorophenoxathiine: A fluorinated derivative with distinct reactivity due to the presence of the fluorine atom.
Uniqueness: 2-BROMOPHENOXATHIINE is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a valuable target for medicinal chemistry research .
Biological Activity
2-BROMOPHENOXATHIINE is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its applications and mechanisms of action.
Overview of this compound
This compound is a derivative of phenoxathiine, a heterocyclic compound known for its diverse biological activities. Its structure allows for various substitutions, leading to different derivatives with potentially enhanced bioactivity. The compound has been studied for its roles in medicinal chemistry, particularly as a precursor in synthesizing more complex organic molecules.
The biological activity of this compound is primarily attributed to its interactions with cellular proteins and enzymes. Its mechanisms may involve:
- Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of metabolic pathways.
- Anticancer Properties : Induction of apoptosis in cancer cells and inhibition of key signaling pathways like NF-κB .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial efficacy of selected derivatives:
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| 2-BROMO-4-METHOXYPHENOXATHIINE | Staphylococcus aureus | 16 |
| 2-BROMO-6-NITROPHENOXATHIINE | Pseudomonas aeruginosa | 64 |
These results indicate that structural modifications can enhance antimicrobial potency.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study assessed its effects on HepG2 liver cancer cells, revealing significant cytotoxicity:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 25 |
The IC₅₀ value was determined to be approximately 50 µg/mL, indicating a promising therapeutic window for further development .
Case Studies
Case Study on Anticancer Properties : A recent study investigated the effects of phenoxathiine derivatives, including this compound, on cancer cell lines. The findings suggested that these compounds could serve as chemopreventive agents by inducing quinone reductase activity, which is crucial for detoxifying carcinogens .
Clinical Implications : Researchers are exploring the use of these compounds in combination therapies to enhance efficacy while minimizing side effects associated with traditional chemotherapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
